6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 3-phenyl-1,2,4-triazole with a suitable azide source. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide. The reaction is carried out at elevated temperatures to facilitate the formation of the triazolopyridazine ring .
Chemical Reactions Analysis
6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth. The exact molecular pathways involved depend on the specific target and the context of the application .
Comparison with Similar Compounds
6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor and its applications in cancer therapy.
1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds have been explored for their use in the development of high-energy materials and other industrial applications.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
23406-39-5 |
---|---|
Molecular Formula |
C11H7N7 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
6-azido-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H7N7/c12-17-13-9-6-7-10-14-15-11(18(10)16-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
HZRJPBYLAYLFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
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